クロラール水和物

概要

説明

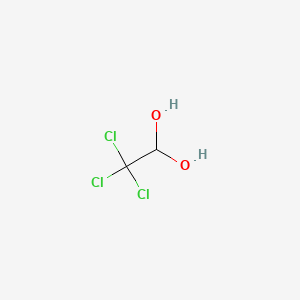

クロラール水和物は、化学式C₂H₃Cl₃O₂ を持ち、ジェミナルジオールであり、クロラール(トリクロロアセトアルデヒド)の誘導体です。 1832年に初めて合成され、1869年には鎮静剤と催眠剤として医療に導入されました 。 時が経つにつれて、より安全な代替品に取って代わられてきましたが、特定の医療および実験室での用途では現在も時々使用されています .

2. 製法

合成経路と反応条件: クロラール水和物は、エタノールまたはアセトアルデヒドの塩素化、続いて得られたトリクロロアセトアルデヒドへの水の付加によって合成されます 。 反応は次のように要約できます:[ \text{C₂H₅OH} + 3\text{Cl₂} \rightarrow \text{CCl₃CHO} + 3\text{HCl} ] [ \text{CCl₃CHO} + \text{H₂O} \rightarrow \text{CCl₃CH(OH)₂} ]

工業的生産方法: 工業的には、クロラール水和物は、硫酸の存在下でエタノールを塩素化することにより製造されます。 硫酸は乾燥剤として作用します 。 この方法は、高毒性の塩素ガスの使用を回避し、高純度のクロラール水和物を生成します .

科学的研究の応用

クロラール水和物は、科学研究でさまざまな用途があります。

作用機序

クロラール水和物は、その活性代謝物であるトリクロロエタノールを介して主に作用します 。 投与されると、クロラール水和物は迅速に吸収され、肝臓と赤血球で代謝されてトリクロロエタノールを生成します 。 この代謝物は、中枢神経系に作用し、GABA_A受容体におけるγ-アミノ酪酸(GABA)の阻害作用を強化することで、鎮静作用と催眠作用を誘発します 。 さらに、クロラール水和物とトリクロロエタノールは、肝臓と腎臓でトリクロロ酢酸にさらに酸化される可能性があります .

6. 類似の化合物との比較

クロラール水和物は、しばしば他の鎮静催眠剤と比較されます。

クロラール: クロラール水和物は、クロラール(トリクロロアセトアルデヒド)に水を付加することで得られます.

クロロブタノール: 同様の特性を持つ別の鎮静催眠剤ですが、化学構造は異なります.

バルビツール酸系薬物: バルビツール酸系薬物も鎮静剤および催眠剤として作用しますが、より幅広い効果を持ち、依存性および過剰摂取のリスクが高くなります.

クロラール水和物は、その特定の代謝経路と、活性代謝物であるトリクロロエタノールの生成という点で独特です 。 これは、作用機序や代謝プロファイルが異なる可能性のある他の鎮静催眠剤とは異なります。

生化学分析

Biochemical Properties

Chloral hydrate plays a significant role in biochemical reactions. Its primary route of degradation is by hydrolysis to form formic acid and chloroform . The nature of these interactions involves the breaking down of Chloral hydrate into its constituent components, which can then interact with various enzymes and proteins within the body .

Cellular Effects

The effects of Chloral hydrate on various types of cells and cellular processes are significant. It influences cell function by interacting with certain cell signaling pathways, potentially affecting gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, Chloral hydrate exerts its effects through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and involves a series of biochemical reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Chloral hydrate can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of Chloral hydrate vary with different dosages in animal models . High doses can lead to toxic or adverse effects, while lower doses may have threshold effects .

Metabolic Pathways

Chloral hydrate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Chloral hydrate is transported and distributed within cells and tissues. It may interact with certain transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of Chloral hydrate and its effects on activity or function are significant. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

準備方法

Synthetic Routes and Reaction Conditions: Chloral hydrate is synthesized by the chlorination of ethanol or acetaldehyde, followed by the addition of water to the resulting trichloroacetaldehyde . The reaction can be summarized as follows: [ \text{C₂H₅OH} + 3\text{Cl₂} \rightarrow \text{CCl₃CHO} + 3\text{HCl} ] [ \text{CCl₃CHO} + \text{H₂O} \rightarrow \text{CCl₃CH(OH)₂} ]

Industrial Production Methods: In industrial settings, chloral hydrate is produced by chlorinating ethanol in the presence of sulfuric acid, which acts as a desiccant . This method avoids the use of highly toxic chlorine gas and generates high-purity chloral hydrate .

化学反応の分析

反応の種類: クロラール水和物は、次のようないくつかの種類の化学反応を起こします。

酸化: クロラール水和物は、トリクロロ酢酸に酸化されることがあります。

還元: トリクロロエタノールに還元されることがあります。

置換: クロラール水和物は、求核置換反応に参加できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)とクロム酸(H₂CrO₄)が含まれます。

還元: 水素化ホウ素ナトリウム(NaBH₄)と水素化アルミニウムリチウム(LiAlH₄)は、一般的に使用される還元剤です。

置換: アンモニア(NH₃)やアミンなどの求核剤は、クロラール水和物と反応できます。

主な生成物:

酸化: トリクロロ酢酸。

還元: トリクロロエタノール。

置換: 使用する求核剤に応じて、さまざまな置換された生成物が得られます。

類似化合物との比較

Chloral hydrate is often compared to other sedative-hypnotic agents:

Chloral: Chloral hydrate is derived from chloral (trichloroacetaldehyde) by the addition of water.

Chlorobutanol: Another sedative-hypnotic agent with similar properties but different chemical structure.

Chloral hydrate is unique in its specific metabolic pathway and the formation of trichloroethanol as its active metabolite . This distinguishes it from other sedative-hypnotic agents that may have different mechanisms of action and metabolic profiles.

生物活性

Chloral hydrate, a compound with sedative and hypnotic properties, has been utilized in clinical settings since the 19th century. Despite its historical significance, concerns regarding its safety profile and efficacy have led to scrutiny of its biological activity. This article delves into the biological effects of chloral hydrate, supported by case studies, research findings, and data tables.

Chloral hydrate is a trichloroacetaldehyde derivative that acts primarily as a central nervous system depressant. Its sedative effects are attributed to its ability to enhance GABAergic activity, which facilitates inhibitory neurotransmission in the brain. This mechanism is crucial for its use in inducing sleep and reducing anxiety.

Clinical Applications and Efficacy

Sedation in Pediatric Patients

Chloral hydrate has been widely used as a sedative agent for children undergoing diagnostic procedures. A Cochrane review highlighted that oral chloral hydrate is effective in providing sedation comparable to dexmedetomidine, with a lower incidence of adverse effects such as bradycardia and hypotension . The following table summarizes the comparative efficacy of chloral hydrate against other sedatives:

| Sedative Agent | Sedation Failure Rate | Adverse Effects |

|---|---|---|

| Chloral Hydrate | Similar to dexmedetomidine | Lower risk of diarrhea and drowsiness |

| Sodium Thiopental | Higher | Increased incidence of bradycardia |

| Clonidine | Higher | Increased vertigo |

Case Studies on Safety and Efficacy

-

Case Study: Pediatric Use

A retrospective analysis reported adverse events in pediatric patients receiving chloral hydrate. One case involved a 4-year-old boy who experienced respiratory arrest after receiving multiple doses . This raised concerns about dosing protocols and monitoring during administration. -

Case Study: Treatment-Resistant Schizophrenia

A recent study investigated chloral hydrate's effectiveness as an add-on treatment for patients with treatment-resistant schizophrenia. Fourteen patients received 1000 mg of chloral hydrate nightly, resulting in significantly improved sleep duration and reduced agitation without notable adverse events over ten days .

Toxicological Studies

Research indicates that chloral hydrate may have carcinogenic potential based on animal studies. A two-year study on B6C3F1 mice revealed increased incidences of hepatocellular adenomas and carcinomas at higher doses . The following data table summarizes the findings:

| Dose (mg/kg) | Hepatocellular Adenomas (%) | Hepatocellular Carcinomas (%) |

|---|---|---|

| Control | 0% | 0% |

| Low (13.5) | 79.5% | 29% |

| Mid (65) | 90.6% | 46% |

| High (146.6) | Not reported | Not reported |

Adverse Effects and Safety Profile

While chloral hydrate is effective for sedation, it carries risks of adverse effects including respiratory depression, gastrointestinal disturbances, and potential for dependence. The World Health Organization has noted that while chloral hydrate can be effective, its safety profile necessitates careful consideration before use .

特性

IUPAC Name |

2,2,2-trichloroethane-1,1-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3Cl3O2/c3-2(4,5)1(6)7/h1,6-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNFNDJAIBTYOQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)(Cl)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3Cl3O2, Array | |

| Record name | CHLORAL HYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19967 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORAL HYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0234 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020261 | |

| Record name | Chloral hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Transparent colorless crystals or white crystalline solid. Aromatic penetrating slightly acrid odor and a slightly bitter caustic taste. Alcoholic solution (1 in 20) does not at once redden moistened blue litmus paper. (NTP, 1992), Colorless transparent solid with a penetrating, slightly acrid odor; [Hawley] Colorless or white solid; Colorless liquid; [HSDB] Crystalline solid; [MSDSonline], TRANSPARENT COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR. | |

| Record name | CHLORAL HYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19967 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloral hydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8325 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLORAL HYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0234 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

207.5 °F at 760 mmHg (NTP, 1992), 96 °C (decomposes) | |

| Record name | CHLORAL HYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19967 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloral hydrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01563 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHLORAL HYDRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/222 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

greater than or equal to 10 mg/mL at 68.9 °F (NTP, 1992), Freely soluble in acetone, methyl ethyl ketone. Moderately or sparingly soluble in turpentine, petroleum ether, carbon tetrachloride, benzene, toluene., Very soluble in benzene, ethyl ether, and ethanol., In water, 7.93X10+5 mg/L at 25 °C, Solubility in water: very good | |

| Record name | CHLORAL HYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19967 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloral hydrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01563 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHLORAL HYDRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/222 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORAL HYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0234 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.9081 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.9081 g/cu m at 20 °C/4 °C, 1.9 g/cm³ | |

| Record name | CHLORAL HYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19967 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORAL HYDRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/222 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORAL HYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0234 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

5.1 (Air= 1) | |

| Record name | CHLORAL HYDRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/222 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

5 mmHg at 50 °F ; 10 mmHg at 67.1 °F; 60 mmHg at 115.2 °F (NTP, 1992), 15.0 [mmHg], 15 mm Hg at 25 °C | |

| Record name | CHLORAL HYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19967 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloral hydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8325 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLORAL HYDRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/222 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Chloral hydrate has CNS depressant effects similar to those of paraldehyde and the barbiturates. The mechanism of action of the drug is not completely known. The CNS depressant effect of chloral hydrate is believed to result mainly from its metabolite, trichloroethanol, although some animal studies have indicated that the rapid onset of sedation and hypnosis that chloral hydrate produces may be due to chloral hydrate itself and that the prolonged duration of action may be due to trichloroethanol. | |

| Record name | CHLORAL HYDRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/222 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS OR WHITE CRYSTALS, Transparent, colorless crystals, Large, monoclinic plates | |

CAS No. |

302-17-0 | |

| Record name | CHLORAL HYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19967 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloral hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=302-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloral hydrate [USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloral hydrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01563 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | chloral hydrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3210 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1-Ethanediol, 2,2,2-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloral hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trichloroethane-1,1-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.562 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chloral hydrate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/418M5916WG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORAL HYDRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/222 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORAL HYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0234 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

135 °F (NTP, 1992), 57 °C, MP: 57 °C when heated in an open vessel. BP 98 °C with dissociation into chloral and water., 57-60 °C | |

| Record name | CHLORAL HYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19967 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloral hydrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01563 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHLORAL HYDRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/222 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORAL HYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0234 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Are there any known interactions between chloral hydrate and other drugs?

A1: Yes, chloral hydrate interacts with several drugs, including alcohol, anticoagulants, amitriptyline, and furosemide [, ]. The use of flumazenil, a GABA antagonist, in cases of intoxication suggests a potential interaction with GABA receptors [, ].

Q2: What is the chemical structure of chloral hydrate?

A2: Chloral hydrate is a geminal diol with the molecular formula C2H3Cl3O2. Its IUPAC name is 2,2,2-Trichloroethane-1,1-diol.

Q3: What is the molecular weight of chloral hydrate?

A3: The molecular weight of chloral hydrate is 165.40 g/mol.

Q4: Does chloral hydrate exhibit polymorphism?

A4: Yes, chloral hydrate was one of the first pharmaceutical compounds reported to exhibit polymorphism []. It exists in at least two polymorphic forms, α and β. The α-form, comprised of diol-diol homodimers, is the more stable form at room temperature. The β-form is obtained by melting the α-form and crystallizing from the melt [].

Q5: Can chloral hydrate form cocrystals?

A5: Yes, chloral hydrate is known to form a pharmaceutical cocrystal with betaine []. This cocrystal was used in the drug product Beta-Chlor [].

Q6: How is chloral hydrate metabolized in the body?

A6: Chloral hydrate is rapidly absorbed after oral or rectal administration and is quickly metabolized primarily in the liver and erythrocytes to its main metabolites: trichloroethanol (TCE) and trichloroacetic acid (TCA) [, ].

Q7: What are the half-lives of chloral hydrate and its metabolites?

A7: Chloral hydrate has a short half-life of a few minutes. TCE has a half-life of 8-12 hours, while TCA has a longer half-life of approximately 67 hours [, ].

Q8: How is chloral hydrate eliminated from the body?

A8: Chloral hydrate is primarily eliminated through the kidneys [, ].

Q9: What are the common clinical applications of chloral hydrate?

A9: Chloral hydrate has been widely used as a sedative for children undergoing medical procedures, particularly neurodiagnostic procedures like EEG and MRI [, , , , , , , , , , , , , ].

Q10: What are the potential adverse effects associated with chloral hydrate sedation?

A10: Common adverse effects associated with chloral hydrate include nausea, vomiting, and behavioral changes [, , ]. While rare, serious adverse effects like cardiac arrhythmias, respiratory depression, and paradoxical excitement have been reported, particularly with higher doses [, , , ].

Q11: What are the common routes of administration for chloral hydrate?

A11: Chloral hydrate is commonly administered orally or rectally [, , , ].

Q12: What formulations of chloral hydrate are commonly used?

A12: Oral chloral hydrate is typically prepared as a syrup [, ]. Rectal formulations are often prepared as enemas [, ].

Q13: How stable is chloral hydrate in various formulations?

A13: Research suggests that compounded chloral hydrate syrup and rectal emulsions can maintain stability for extended periods when stored appropriately [, ].

Q14: What are the toxicological effects of chloral hydrate on different animal models?

A14: Studies show that chloral hydrate can cause liver damage in mice at high doses [, ]. In rats, significant biochemical changes in the liver, particularly a suppression of aldehyde dehydrogenase activity, have been observed after chloral hydrate exposure [].

Q15: What are the potential mechanisms behind chloral hydrate's toxicity?

A15: The toxicity of chloral hydrate is believed to be partially mediated by its metabolite, trichloroacetic acid []. Additionally, chloral hydrate has been shown to affect mitosis in Aspergillus nidulans by disrupting spindle fibers [].

Q16: What are the symptoms of chloral hydrate overdose?

A16: Overdose of chloral hydrate can cause various symptoms, including cardiovascular and central nervous system depression, cardiac arrhythmias (including torsades de pointes and ventricular fibrillation), gastrointestinal distress, and in severe cases, death [, ].

Q17: What are some alternatives to chloral hydrate for sedation in children?

A17: Alternative sedatives for children include midazolam, pentobarbital, dexmedetomidine, propofol, and ketamine, each with its own efficacy and safety profile [, , ]. The choice of sedative depends on various factors, including the child's age, health status, and the type of procedure [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。